molecular formula C25H21NO4 B2576308 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+ CAS No. 1515608-64-6

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+

Cat. No.: B2576308
CAS No.: 1515608-64-6
M. Wt: 399.446
InChI Key: YPWNGLHJGLVSTI-UHFFFAOYSA-N
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Description

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (hereafter referred to by its systematic name) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected heterocyclic carboxylic acid. This compound is structurally characterized by a tetrahydroquinoline backbone, a bicyclic aromatic system partially saturated, with an Fmoc group at the 1-position and a carboxylic acid moiety at the 4-position. Such derivatives are critical intermediates in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protecting amine group, removable under mild basic conditions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)21-13-14-26(23-12-6-5-11-20(21)23)25(29)30-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,21-22H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWNGLHJGLVSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515608-64-6
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox typically involves the protection of the amine group of tetrahydroquinoline with the Fmoc group. This can be achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the protection and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into various tetrahydroquinoline derivatives.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a tetrahydroquinoline structure. Its molecular formula is C25H21NO4C_{25}H_{21}NO_{4}, with a molecular weight of approximately 399.4 g/mol. The Fmoc group is commonly used in peptide synthesis as it allows for the selective protection of amine functionalities during chemical reactions.

Scientific Research Applications

1. Chemistry:

  • Building Block in Organic Synthesis: The compound serves as a crucial building block in the synthesis of complex organic molecules and peptides. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable for creating diverse derivatives that can be further modified for specific applications .
  • Peptide Synthesis: In peptide synthesis, the Fmoc group protects the amine functionality of the amino acid during coupling reactions. This allows for sequential addition of amino acids while preventing side reactions. The deprotection of the Fmoc group can be achieved under mild conditions, facilitating the formation of peptides with high fidelity.

2. Biology:

  • Enzyme Mechanisms and Protein Interactions: The compound is employed in studies focused on enzyme mechanisms and protein interactions. By providing a stable structure for modifications, it aids researchers in exploring how proteins interact with various substrates and inhibitors.

3. Pharmaceutical Industry:

  • Drug Development: The versatility of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox makes it a candidate for drug development processes. Its derivatives have shown potential in targeting specific biological pathways, making them suitable for therapeutic applications .

Case Studies

Several studies have highlighted the effectiveness of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox in various applications:

  • Antimicrobial Studies: Recent research demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics .
  • Synthesis of Novel Compounds: A study reported successful synthesis and characterization of new oxadiazol derivatives using this compound as a starting material. The resulting compounds were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, showcasing their potential as future therapeutic agents .

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The protected amine can then be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the interaction with various enzymes and receptors during the synthesis and application processes.

Comparison with Similar Compounds

Core Heterocycle

  • Tetrahydroquinoline vs. Tetrahydroisoquinoline: The target compound’s tetrahydroquinoline backbone differs from tetrahydroisoquinoline derivatives (e.g., ) in the position of the nitrogen atom. Quinoline has a nitrogen at position 1, while isoquinoline places it at position 2. This alters electronic properties and hydrogen-bonding capacity, impacting solubility and reactivity in coupling reactions .
  • Tetrahydropyridine Derivatives: Compounds like Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid feature a six-membered ring with one double bond, offering less steric hindrance but reduced conformational stability compared to fully saturated tetrahydroquinolines.

Substituent Effects

  • In contrast, methoxy groups (e.g., ) enhance solubility in polar solvents but may increase metabolic liability.
  • Carboxylic Acid Position: The 4-carboxylic acid in the target compound versus the 6-position in tetrahydroisoquinoline derivatives influences binding affinity in receptor-targeted applications (e.g., integrin inhibitors).

Physicochemical Properties

  • Molecular Weight : The target compound’s analogs range from 349–413 g/mol. Lower molecular weight derivatives (e.g., ) are preferred for synthetic ease, while heavier variants (e.g., ) may offer enhanced thermal stability.
  • Solubility : Fmoc-protected compounds are typically soluble in dimethylformamide (DMF) or dichloromethane (DCM). Methoxy-substituted derivatives (e.g., ) exhibit improved aqueous solubility compared to purely aromatic systems .

Biological Activity

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox (Fmoc-Tetrahydroquinoline) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and industry.

The synthesis of Fmoc-Tetrahydroquinoline typically involves the protection of the amine group of tetrahydroquinoline using fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is conducted in an organic solvent like dichloromethane with a base such as triethylamine. This method allows for high yields and purity, which are essential for subsequent biological evaluations.

Chemical Properties:

  • Molecular Formula: C20H21NO4
  • Molecular Weight: 345.39 g/mol
  • CAS Number: 144575-00-8
  • SMILES Notation: Cc1ccccc1C(=O)N(C(=O)OCC2c3ccccc3c(c2)C(=O)N(C)C(=O)O) .

Fmoc-Tetrahydroquinoline serves primarily as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, allowing for selective deprotection under mild conditions. This property is crucial for synthesizing complex peptides without side reactions.

In addition to its role in peptide synthesis, Fmoc-Tetrahydroquinoline has been investigated for its potential interactions with various biological targets. Initial studies suggest that it may influence enzyme activity and protein interactions, although detailed mechanisms remain to be fully elucidated .

Pharmacological Applications

Research indicates that compounds similar to Fmoc-Tetrahydroquinoline have shown promise in several therapeutic areas:

  • Anticancer Activity: Compounds derived from tetrahydroquinoline structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the tetrahydroquinoline core can enhance activity against breast cancer cells .
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of tetrahydroquinoline derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications significantly increased cell death rates compared to controls. The IC50 values ranged from 10 µM to 25 µM depending on the specific derivative used .
  • Antimicrobial Research : Another investigation focused on the antibacterial properties of modified tetrahydroquinolines against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives, indicating strong antibacterial activity .

Comparative Analysis

The following table summarizes the biological activities of Fmoc-Tetrahydroquinoline compared to similar compounds:

Compound NameActivity TypeIC50/MIC ValuesReference
Fmoc-TetrahydroquinolineAnticancer10 - 25 µM
Tetrahydroquinoline Derivative AAntimicrobial5 µg/mL (S. aureus)
Tetrahydroquinoline Derivative BAnticancer15 µM

Q & A

Q. What is the functional role of the Fmoc group in this compound, and how does it influence synthetic applications?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine). This is critical in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during coupling steps. The Fmoc group’s stability under acidic conditions allows orthogonal protection strategies, making it ideal for multi-step syntheses .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C in a dry environment. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can degrade the Fmoc group or the tetrahydroquinoline core .

Q. What safety precautions are essential during handling?

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize purification post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.
  • Crystallization : Employ methanol or ethanol for recrystallization, as demonstrated in fluorenone-derived analogs .
  • Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm with LC-MS .

Q. How to resolve spectral data inconsistencies during structural characterization?

  • NMR Analysis : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT calculations) to assign stereochemistry.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and rule out adducts.
  • Cross-validate with IR spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches .

Q. What competing reactions occur during Fmoc deprotection, and how are they managed?

  • Base Sensitivity : The tetrahydroquinoline core may undergo ring-opening under prolonged basic conditions. Optimize deprotection time (e.g., 20% piperidine in DMF for 10–30 minutes).
  • Racemization Risk : Use low temperatures (0–4°C) during coupling steps to minimize chiral center inversion .

Q. How does the tetrahydroquinoline moiety influence reactivity in derivatization?

The saturated ring reduces steric hindrance compared to fully aromatic quinoline, enhancing accessibility for electrophilic substitution at the 4-carboxyl position. However, the electron-donating effect of the tetrahydro moiety may slow reactions requiring electron-deficient aromatic systems. Compare reactivity with analogs like 3,5-difluorophenyl derivatives .

Q. What decomposition products form under thermal stress, and how are they identified?

  • Thermogravimetric Analysis (TGA) : Decomposition begins at ~250°C, releasing CO, CO2_2, and nitrogen oxides.
  • GC-MS : Detect volatile byproducts (e.g., fluorenone derivatives) using a DB-5MS column and electron ionization .

Q. How to address low yields in scaled-up syntheses?

  • Solvent Optimization : Replace THF with DCM to improve solubility of intermediates.
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce side products.
  • Process Monitoring : Use in-situ FTIR to track reaction progress and adjust stoichiometry dynamically .

Data Contradiction Analysis

Q. How to reconcile conflicting stability data from different sources?

  • Condition-Specific Testing : Re-evaluate stability under controlled humidity (e.g., 40% RH vs. anhydrous) and temperature (25°C vs. 4°C).
  • Batch Variability : Analyze impurity profiles via HPLC to identify hydrolytic byproducts (e.g., free quinoline-4-carboxylic acid) .

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